molecular formula C9H6F12O3 B12084650 1H,1H,7H-Perfluorohexyl methyl carbonate

1H,1H,7H-Perfluorohexyl methyl carbonate

Cat. No.: B12084650
M. Wt: 390.12 g/mol
InChI Key: RNUVBJRAVQTBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H,7H-Perfluorohexyl methyl carbonate is a fluorinated organic compound with the molecular formula C9H6F12O3. . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,7H-Perfluorohexyl methyl carbonate typically involves the reaction of perfluorohexyl alcohol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:

C6F13CH2OH+ClCOOCH3C6F13CH2OCOOCH3+HCl\text{C}_6\text{F}_{13}\text{CH}_2\text{OH} + \text{ClCOOCH}_3 \rightarrow \text{C}_6\text{F}_{13}\text{CH}_2\text{OCOOCH}_3 + \text{HCl} C6​F13​CH2​OH+ClCOOCH3​→C6​F13​CH2​OCOOCH3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1H,1H,7H-Perfluorohexyl methyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield perfluorohexyl alcohol and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce perfluorohexyl alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Perfluorohexyl alcohol and methanol.

    Reduction: Perfluorohexyl alcohol.

    Substitution: Various substituted perfluorohexyl derivatives.

Scientific Research Applications

1H,1H,7H-Perfluorohexyl methyl carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluorohexyl methyl carbonate is primarily based on its ability to interact with various molecular targets through its fluorinated moiety. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of molecular targets and influence biological pathways.

Comparison with Similar Compounds

1H,1H,7H-Perfluorohexyl methyl carbonate can be compared with other fluorinated carbonates such as:

  • 1H,1H,5H-Octafluoropentyl methyl carbonate
  • 1H,1H,9H-Perfluorononyl methyl carbonate

Uniqueness

The uniqueness of this compound lies in its specific chain length and degree of fluorination, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high chemical stability and hydrophobicity .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F12O3/c1-23-4(22)24-2-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)3(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUVBJRAVQTBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.